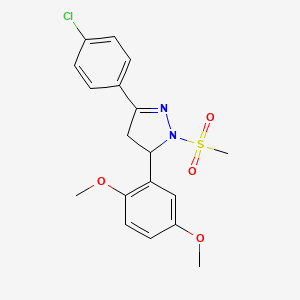

3-(4-chlorophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Description

The compound 3-(4-chlorophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydro-1H-pyrazole core substituted with a 4-chlorophenyl group at position 3, a 2,5-dimethoxyphenyl group at position 5, and a methylsulfonyl group at position 1 (Fig. 1). Key physicochemical properties include a molecular weight of 410.87 g/mol (C₂₃H₂₀ClFN₂O₂), logP of 6.34 (indicative of high lipophilicity), and a polar surface area of 28.79 Ų . The methylsulfonyl group is a strong electron-withdrawing substituent, which may influence reactivity, solubility, and intermolecular interactions compared to analogues with halogen or aryl substituents.

Properties

IUPAC Name |

5-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-24-14-8-9-18(25-2)15(10-14)17-11-16(20-21(17)26(3,22)23)12-4-6-13(19)7-5-12/h4-10,17H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTUIFBUCNNLFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the substituents through various chemical reactions. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-chlorophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

Medicine: Potential therapeutic applications include its use as a lead compound for drug development targeting specific diseases.

Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Physicochemical Properties

A comparative analysis of substituents and their impact on key properties is summarized in Table 1 .

*Estimated from structural analogues.

Key Observations:

- Methylsulfonyl vs. Halogens : The methylsulfonyl group in the target compound increases lipophilicity (logP = 6.34) compared to CPMPP (logP = 5.82) and halogenated analogues (logP = 4.5–5.0) .

- Thiophene vs. Methoxy : Compound 5d’s thiophene substituent introduces sulfur-based interactions, while methoxy groups in the target compound favor hydrogen bonding .

Crystallographic and Conformational Comparisons

- Isostructural Halogen Derivatives (Compounds 4 and 5) :

Compounds 4 (Cl) and 5 (Br) exhibit identical triclinic (P̄1) crystal packing but adjust bond lengths to accommodate halogen size differences (Cl: 1.73 Å, Br: 1.90 Å). The target compound’s methylsulfonyl group likely disrupts this isostructurality due to its bulkier size and stronger dipole . - Planarity and Torsional Angles :

CPMPP and the target compound share a near-planar pyrazoline core, but the 2,5-dimethoxyphenyl group in the latter may induce torsional strain (~20°) compared to CPMPP’s 3,4-dimethoxyphenyl .

Spectroscopic and Computational Insights

- FT-IR and NMR :

The target compound’s methylsulfonyl group is expected to show strong S=O stretching at ~1150 cm⁻¹ (absent in CPMPP and halogenated analogues) . In CPMPP, B3LYP/6-311++G(d,p) calculations confirm C–Cl vibrational modes at 750 cm⁻¹, consistent with experimental IR . - DFT Studies : CPMPP’s HOMO-LUMO gap (4.2 eV) suggests lower reactivity than the target compound, where methylsulfonyl may narrow the gap due to electron withdrawal .

Biological Activity

3-(4-Chlorophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a synthetic compound that has garnered attention for its diverse biological activities. This compound is characterized by a pyrazole ring structure with various substituents that enhance its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 5-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole. Its molecular formula is with a molecular weight of approximately 396.87 g/mol. The presence of the chlorophenyl and dimethoxyphenyl groups contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in various biochemical pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways, which can lead to reduced cell proliferation and inflammation .

- Receptor Modulation : It has been shown to modulate receptor activities, potentially affecting neurotransmitter systems and cellular signaling pathways .

- Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties against a range of bacterial strains, suggesting its potential as an antibiotic agent .

Anti-Inflammatory Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to 3-(4-chlorophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole have shown up to 85% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains including E. coli, S. aureus, and Pseudomonas aeruginosa. In vitro studies indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, the compound has been tested against glioma stem cells and demonstrated inhibitory effects on neurosphere formation, indicating its potential as an anti-glioma agent . The mechanism involves the inhibition of AKT signaling pathways critical for cell survival and proliferation in cancer cells.

Case Studies

Several studies have explored the biological activity of related pyrazole compounds:

- Anti-Inflammatory Study : A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects, revealing that modifications in substituents significantly influenced their efficacy .

- Antimicrobial Evaluation : A group synthesized novel pyrazole derivatives and tested them against multiple bacterial strains. The results showed that some compounds had enhanced activity due to specific structural features like the presence of aliphatic amides .

- Anticancer Research : A recent investigation into the anti-glioma properties of pyrano[2,3-c]pyrazoles found that specific substitutions led to increased cytotoxicity towards cancer cells while sparing non-cancerous cells .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.